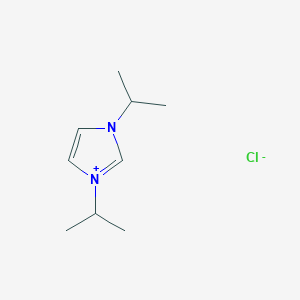

1,3-Diisopropylimidazolium chloride

概要

説明

1,3-Diisopropylimidazolium chloride is an organic compound with the molecular formula C9H17ClN2. It is a type of imidazolium salt, which is commonly used in various chemical reactions and applications. This compound is known for its high thermal stability and solubility in polar solvents such as water, ethanol, and ether .

準備方法

Synthetic Routes and Reaction Conditions

1,3-Diisopropylimidazolium chloride can be synthesized through the alkylation of imidazole with isopropyl chloride in the presence of a base such as potassium carbonate. The reaction typically proceeds as follows:

- Imidazole is dissolved in a suitable solvent like acetonitrile.

- Isopropyl chloride is added to the solution.

- Potassium carbonate is added to neutralize the hydrochloric acid formed during the reaction.

- The mixture is stirred at room temperature for several hours.

- The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity .

化学反応の分析

Types of Reactions

1,3-Diisopropylimidazolium chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to form substituted imidazolium salts.

Complexation Reactions: It forms complexes with transition metals, which are useful in catalysis.

Common Reagents and Conditions

Bis-indenyl nickel(II): Reacts to form (C9H7)NiCl(1,3-diisopropylimidazol-2-ylidene).

Major Products

1,3-Diisopropylimidazole-2-thione: Formed by reacting with sulfur.

Nickel Complexes: Formed by reacting with bis-indenyl nickel(II).

科学的研究の応用

Chemical Properties and Structure

1,3-Diisopropylimidazolium chloride (C₉H₁₇ClN₂) is an imidazolium salt characterized by a five-membered aromatic ring containing two nitrogen atoms. The presence of two isopropyl groups enhances its solubility in polar solvents and contributes to its stability. DIC appears as a colorless crystalline solid and is soluble in water, ethanol, and ether .

Catalytic Applications

DIC serves primarily as a ligand in metal-catalyzed reactions. Its ability to stabilize metal complexes enhances catalytic activity, making it valuable for various organic transformations. Notable applications include:

- Amide Bond Formation : DIC is utilized in the synthesis of amides from alcohols and amines through the extrusion of dihydrogen, facilitated by ruthenium N-heterocyclic carbene complexes .

- Synthesis of Functionalized Molecules : DIC can be transformed into N-heterocyclic carbenes (NHCs), which are highly effective organic catalysts. These NHCs play crucial roles in facilitating reactions such as cross-coupling and cycloaddition .

Case Study 1: Catalysis in Organic Synthesis

A study demonstrated the effectiveness of DIC-derived NHCs in catalyzing the amidation of primary alcohols and amines. The reaction conditions optimized using DIC resulted in high yields of amides with minimal side products. This illustrates the compound's role in enhancing reaction efficiency and selectivity .

Case Study 2: Interaction with Transition Metals

Research has shown that DIC interacts favorably with transition metals like ruthenium and palladium. These interactions stabilize metal complexes, leading to improved catalytic performance in various organic transformations. For instance, DIC was successfully employed in the synthesis of α-alkylidene cyclic carbonates through metal-catalyzed reactions .

作用機序

The mechanism of action of 1,3-Diisopropylimidazolium chloride involves its role as a ligand in catalytic processes. It coordinates with metal centers, such as ruthenium, to form stable complexes that facilitate various chemical transformations. The imidazolium ring provides a stable framework, while the isopropyl groups enhance the solubility and stability of the complexes .

類似化合物との比較

Similar Compounds

- 1,3-Dicyclohexylimidazolium chloride

- 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride

- 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride

- 1-Ethyl-3-methylimidazolium chloride

Uniqueness

1,3-Diisopropylimidazolium chloride is unique due to its high thermal stability and solubility in polar solvents. Its isopropyl groups provide steric hindrance, which can influence the reactivity and selectivity of the compound in various chemical reactions. Additionally, its ability to form stable complexes with transition metals makes it a valuable ligand in catalysis .

生物活性

1,3-Diisopropylimidazolium chloride (DIPC) is a member of the imidazolium salt family, which has garnered attention in various fields, including medicinal chemistry and materials science. This article explores the biological activity of DIPC, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

This compound is synthesized through the reaction of imidazole derivatives with alkylating agents. The synthesis typically involves a one-step process that yields high purity and yield under controlled conditions. For instance, the process can involve the reaction of a dicarbonyl compound with an amine and an aldehyde in the presence of acid .

Biological Activity Overview

The biological activity of DIPC has been investigated in several studies, highlighting its potential as an antimicrobial agent and its role in cellular processes such as autophagy and oxidative stress response.

Antimicrobial Activity

DIPC has shown promising antimicrobial properties against various pathogens. Studies have demonstrated that imidazolium salts exhibit inhibitory effects on bacterial growth by disrupting membrane integrity and function. The mechanism is believed to involve the interaction of DIPC with bacterial membranes, leading to increased permeability and subsequent cell death.

Effects on Cellular Processes

- Autophagy Induction : DIPC has been reported to induce autophagy in human cell lines. Autophagy is a crucial cellular process for degrading and recycling cellular components, which is essential for maintaining cellular homeostasis. In assays using HEK-293 cells, DIPC treatment resulted in increased levels of LC3BII, a marker for autophagic flux . The concentration-dependent effect suggests that lower concentrations promote autophagy while higher concentrations may induce cytotoxicity.

- Oxidative Stress Reduction : Research indicates that DIPC can reduce reactive oxygen species (ROS) levels in stressed cells. This antioxidant activity may be beneficial in protecting cells from oxidative damage, which is implicated in various diseases such as cancer and neurodegenerative disorders .

Study 1: Autophagic Response in HEK-293 Cells

A study conducted on HEK-293 cells demonstrated that treatment with DIPC significantly increased autophagic flux compared to control groups. The concentration-response curve indicated maximal efficacy at 10 μM, with a decrease in autophagic activity at higher concentrations due to toxicity .

| Concentration (μM) | LC3BII Levels (Relative to Control) |

|---|---|

| 0 | 1 |

| 1 | 1.5 |

| 10 | 2 |

| 50 | 1 |

Study 2: Antimicrobial Efficacy Against Staphylococcus aureus

In vitro testing against Staphylococcus aureus revealed that DIPC exhibited significant antibacterial activity with an MIC (Minimum Inhibitory Concentration) of 32 μg/mL. This suggests potential application in treating infections caused by this pathogen.

The mechanisms underlying the biological activities of DIPC are multifaceted:

- Membrane Disruption : The amphiphilic nature of imidazolium salts allows them to integrate into lipid membranes, causing structural changes that lead to increased permeability.

- Cell Signaling Modulation : DIPC may influence various signaling pathways related to cell survival and stress responses, including those involved in autophagy induction.

- Antioxidant Properties : By scavenging free radicals, DIPC can mitigate oxidative stress, thereby protecting cellular components from damage.

特性

IUPAC Name |

1,3-di(propan-2-yl)imidazol-1-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N2.ClH/c1-8(2)10-5-6-11(7-10)9(3)4;/h5-9H,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOFXKPAOJLLPII-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C[N+](=C1)C(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60459393 | |

| Record name | 1,3-Diisopropylimidazolium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60459393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139143-09-2 | |

| Record name | 1,3-Diisopropylimidazolium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60459393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Diisopropylimidazolium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 1,3-Diisopropylimidazolium chloride in ruthenium-catalyzed amide synthesis?

A: this compound acts as a precursor for the N-heterocyclic carbene (NHC) ligand, 1,3-diisopropylimidazol-2-ylidene (IiPr) [, ]. This IiPr ligand coordinates to ruthenium, forming a key component of the active catalyst in the direct synthesis of amides from alcohols and amines []. The reaction proceeds without requiring stoichiometric additives or hydrogen acceptors and liberates dihydrogen as a byproduct [].

Q2: How does the structure of 1,3-diisopropylimidazol-2-ylidene influence its coordination to metals like ruthenium and molybdenum?

A: The steric bulk provided by the two isopropyl groups in 1,3-diisopropylimidazol-2-ylidene influences its coordination to metals. In both ruthenium [] and molybdenum complexes [], the carbene ligand coordinates to the metal center through the carbon atom located between the two nitrogen atoms in the imidazole ring. The bulky isopropyl groups create a steric environment around the metal center, which can impact the reactivity and selectivity of the resulting metal complex.

Q3: Beyond ruthenium, are there other metal complexes featuring 1,3-diisopropylimidazol-2-ylidene relevant to chemical synthesis?

A: Yes, 1,3-diisopropylimidazol-2-ylidene has been successfully coordinated to other metals like molybdenum [] and hafnium []. These complexes are valuable tools in organometallic chemistry and have potential applications in various catalytic transformations. For example, molybdenum complexes with this NHC ligand have been investigated for their potential in organic synthesis [].

Q4: Are there any studies investigating the stability or compatibility of this compound or its carbene derivative under different reaction conditions?

A: While the provided research papers primarily focus on the synthesis and catalytic activity of metal complexes containing the 1,3-diisopropylimidazol-2-ylidene ligand, they do offer some insights. The successful formation and utilization of these complexes in different reaction conditions, including the presence of bases like potassium tert-butoxide [], suggest a degree of stability for both the imidazolium salt and the carbene derivative under those specific conditions. Further research focused on the stability and compatibility of this ligand system would be beneficial to explore its broader applicability in synthetic chemistry.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。